![molecular formula C23H24N4O3S B2786398 5-[(2-Phenylethyl)amino]-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile CAS No. 941267-06-7](/img/structure/B2786398.png)

5-[(2-Phenylethyl)amino]-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

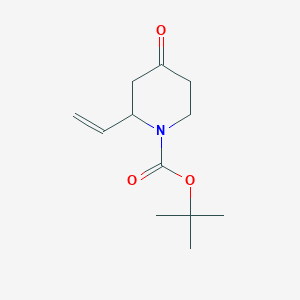

The compound “5-[(2-Phenylethyl)amino]-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile” is a complex organic molecule. It contains several functional groups, including an oxazole ring, a piperidine ring, a sulfonyl group, and a carbonitrile group .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The oxazole ring and phenyl groups are aromatic, contributing to the compound’s stability. The piperidine ring could impart basicity, and the sulfonyl group could contribute to the compound’s reactivity .Chemical Reactions Analysis

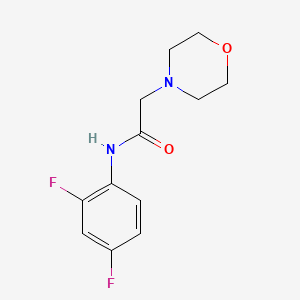

The compound’s reactivity would likely be influenced by its functional groups. For example, the oxazole ring might undergo electrophilic substitution reactions, while the sulfonyl group might participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, its solubility would be influenced by its functional groups, and its melting and boiling points would depend on its molecular weight and intermolecular forces .Scientific Research Applications

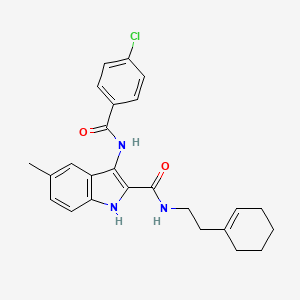

Antimicrobial Activity

Sulfonamide derivatives, including this compound, exhibit antimicrobial properties. They have been investigated for their effectiveness against bacteria and fungi. The compound’s structure likely contributes to its antimicrobial effects, making it a potential candidate for combating infections .

Anticancer Potential

The inhibition of dihydrofolate reductase (DHFR) is a prominent mechanism through which sulfonamide derivatives exert antimicrobial and antitumor activities. This compound was designed with this in mind. It has been screened for cytotoxic activity against human lung carcinoma (A-549) and human breast carcinoma (MCF-7) cell lines. Notably, some synthesized compounds showed significant activity compared to the reference drug 5-Fluorouracil (5-FU) .

Binding to DHFR

A molecular docking study revealed that the synthesized compounds exhibit good binding interactions with the active sites of DHFR. This suggests that they may interfere with folate metabolism, a critical process for cell growth and division .

Antibacterial and Antifungal Properties

Some of the synthesized compounds demonstrated activity as antibacterial and antifungal agents. This finding underscores their potential in combating microbial infections .

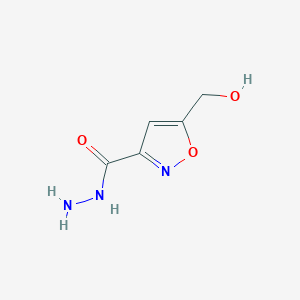

Lewis Acid Properties

The acetamide linkage in this compound contributes to its Lewis acid properties. Acetamides are useful as analytical reagents and in the preparation of coordination complexes. Their versatility extends to various applications beyond antimicrobial and anticancer effects .

Other Applications

While not directly studied for these properties, acetamides have been associated with antioxidant, anti-inflammatory, and platelet aggregation inhibitory activities. Further research could explore these additional applications .

Mechanism of Action

Future Directions

properties

IUPAC Name |

5-(2-phenylethylamino)-2-(4-piperidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O3S/c24-17-21-23(25-14-13-18-7-3-1-4-8-18)30-22(26-21)19-9-11-20(12-10-19)31(28,29)27-15-5-2-6-16-27/h1,3-4,7-12,25H,2,5-6,13-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMSXRQXYZSLDHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)NCCC4=CC=CC=C4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(2-Phenylethyl)amino]-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Acetamido-2-[2-(trifluoromethoxy)phenyl]acetic acid](/img/structure/B2786315.png)

![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-(ethylsulfonyl)phenyl)methanone](/img/structure/B2786317.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2786319.png)

![2-((3-fluorobenzyl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2786322.png)

![N-(3-chloro-4-methoxyphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2786323.png)

![2-Chloro-N-{[4-(difluoromethoxy)-3-methoxyphenyl]methyl}-N-methylacetamide](/img/structure/B2786324.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B2786329.png)

![(2Z)-2-[(4-carbamoylphenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2786335.png)

![6-(4-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2786337.png)

![5,7-dimethyl-2-(1-methyl-1H-indol-3-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-amine](/img/structure/B2786338.png)